1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride
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Overview
Description
1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride, also known as CP-3, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential applications in drug discovery and development. CP-3 is a sulfonyl chloride derivative that is widely used as a chemical reagent in organic synthesis. In recent years, CP-3 has become an important tool for researchers in the field of drug discovery due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride has also been shown to modulate the activity of certain signaling pathways, such as the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride has also been shown to modulate the activity of various signaling pathways, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is its unique chemical structure, which makes it a useful tool for researchers in the field of drug discovery. 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride has been shown to have a wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, the synthesis of 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is a complex process that requires careful attention to detail and expertise in organic chemistry. Additionally, the mechanism of action of 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is not fully understood, which may limit its potential applications in drug discovery.
Future Directions
There are many future directions for research on 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride. One potential area of research is the development of new drugs based on the chemical structure of 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride. Researchers could explore the potential applications of 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride in the treatment of various diseases, such as cancer and inflammation. Additionally, researchers could investigate the mechanism of action of 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride in more detail, which could lead to a better understanding of its potential applications in drug discovery. Overall, 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is a promising compound that has the potential to make a significant contribution to the field of medicinal chemistry.
Synthesis Methods
1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride can be synthesized through a multi-step process that involves the reaction of cyclopentanone, methyl hydrazine, and sulfuric acid. The resulting product is then treated with thionyl chloride to form the sulfonyl chloride derivative. The synthesis of 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is a complex process that requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
1-cyclopentyl-5-methylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-6-9(15(10,13)14)11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZQJARTBUROMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCC2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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